molecular formula C17H12ClN3O2 B1244177 4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid

4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid

Cat. No. B1244177
M. Wt: 325.7 g/mol
InChI Key: IEFQXBVSDWMOGI-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(2-chloro-3-quinolinyl)methylidene]hydrazinyl]benzoic acid is an organochlorine compound and a member of quinolines.

Scientific Research Applications

Antioxidant and Antimicrobial Applications

  • Antioxidant and Antimicrobial Studies: Compounds similar to 4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid have been studied for their antioxidant and antimicrobial activities. For instance, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides exhibited moderate superoxide scavenging activity and showed effectiveness against gram-positive bacterial strains and fungi like Aspergillus flavus and Aspergillus niger (Ahmad et al., 2012).

Synthesis and Characterization

  • Novel Synthesis Methods: These compounds are often synthesized through a series of chemical reactions involving chloroquinoline, hydrazine hydrate, and various other reagents. For example, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized for their potent antibacterial properties (Bhoi et al., 2015).

Antimicrobial and Antibacterial Activity

  • Antibacterial Properties: Several studies have focused on the antibacterial activity of these compounds. For instance, new 4-[(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives showed good growth inhibition ability against Bacillus subtilis and Aspergillus niger (Le et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition: Some derivatives based on hydroxyquinoline, like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid, have been investigated for their effectiveness in inhibiting corrosion of steel in acidic solutions (Rbaa et al., 2020).

Photophysical Properties

  • Photophysical Studies: Some derivatives of benzoic acid, like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, have been synthesized and studied for their aggregation-enhanced emission and solid-state emission properties (Srivastava et al., 2016).

Anticancer Activity

  • Anticancer Potential: Compounds like 2-(4-oxo-4H-benzo[d][l,3]oxazin-2-yl)-benzoic acid have been investigated for their selective anticancer activity, demonstrating the potential of such compounds in the development of new anticancer agents (Abdel-Rahman, 2005).

Antioxidant Activity

  • Antioxidant Activity Studies: Derivatives of 4-hydrazinoquinoline, which are structurally related, have been explored for their antioxidant properties and are considered promising protectors in oxidative stress conditions (Romanenko & Kozyr, 2022).

properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

4-[(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C17H12ClN3O2/c18-16-13(9-12-3-1-2-4-15(12)20-16)10-19-21-14-7-5-11(6-8-14)17(22)23/h1-10,21H,(H,22,23)/b19-10+

InChI Key

IEFQXBVSDWMOGI-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC3=CC=C(C=C3)C(=O)O

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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